Potassium trifluoro(naphthalen-2-ylmethyl)borate
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Overview
Description
Potassium trifluoro(naphthalen-2-ylmethyl)borate is a chemical compound with the molecular formula C11H9BF3K and a molecular weight of 248.1 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a trifluoroborate group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(naphthalen-2-ylmethyl)borate typically involves the reaction of naphthalen-2-ylmethylboronic acid with potassium fluoride and a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(naphthalen-2-ylmethyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Potassium trifluoro(naphthalen-2-ylmethyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(naphthalen-2-ylmethyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile reagent in organic synthesis. The naphthalene ring provides additional stability and reactivity, allowing the compound to participate in a wide range of reactions .
Comparison with Similar Compounds
Potassium trifluoroborate: Similar in structure but lacks the naphthalene ring.
Naphthalen-2-ylmethylboronic acid: Similar but does not contain the trifluoroborate group.
Potassium naphthalen-2-yltrifluoroborate: A closely related compound with slight structural differences.
Uniqueness: Potassium trifluoro(naphthalen-2-ylmethyl)borate is unique due to the presence of both the naphthalene ring and the trifluoroborate group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Properties
IUPAC Name |
potassium;trifluoro(naphthalen-2-ylmethyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c13-12(14,15)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGVKBWSWGTEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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